2-(2-Bromo-6-iodophenyl)acetic acid
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Overview
Description
2-(2-Bromo-6-iodophenyl)acetic acid is an organic compound with the molecular formula C8H6BrIO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and iodine atoms at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-6-iodophenyl)acetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method is the bromination of 2-iodophenylacetic acid using bromine in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent such as carbon tetrachloride or chloroform, and the temperature is controlled to ensure the selective substitution of the hydrogen atom with a bromine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromo-6-iodophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted phenylacetic acids, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Bromo-6-iodophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-iodophenyl)acetic acid involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards certain biological targets. The acetic acid moiety can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-(2-Bromo-5-iodophenyl)acetic acid: Similar structure but with different substitution pattern.
2-Iodophenylacetic acid: Lacks the bromine atom, leading to different chemical properties and reactivity.
2-(5-Bromo-2-iodophenyl)acetic acid: Another isomer with different substitution positions.
Uniqueness: 2-(2-Bromo-6-iodophenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and iodine atoms allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C8H6BrIO2 |
---|---|
Molecular Weight |
340.94 g/mol |
IUPAC Name |
2-(2-bromo-6-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H6BrIO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
DDZYICQPGWKPCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CC(=O)O)Br |
Origin of Product |
United States |
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